molecular formula C12H10ClNO2 B3434502 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid CAS No. 952958-69-9

1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B3434502
M. Wt: 235.66 g/mol
InChI Key: FSUNTYKNFADKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid, also known as CMPCA, is an important organic compound that has a wide range of applications in both scientific research and industrial processes. It is a versatile compound that can be used as a building block for the synthesis of various other compounds and as a catalyst in various chemical reactions.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid has been used in a wide range of scientific research applications, including the synthesis of organic compounds, the study of organic reactions, and the study of the mechanism of action of drugs. It has also been used in the synthesis of various pharmaceuticals and other compounds, such as antibiotics and anti-cancer drugs.

Mechanism Of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid is not yet fully understood. However, it is believed that it works by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. This inhibition leads to a decrease in inflammation and pain.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid are not yet fully understood. However, it is believed that it has anti-inflammatory and analgesic properties. In addition, it has been shown to have anti-tumor and anti-cancer effects, as well as anti-bacterial and anti-viral effects.

Advantages And Limitations For Lab Experiments

The main advantage of using 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid in laboratory experiments is that it is a versatile compound that can be used as a building block for the synthesis of various other compounds and as a catalyst in various chemical reactions. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of using 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid research. These include further research into its mechanism of action, the development of new synthesis methods, the development of new pharmaceuticals and other compounds using 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid as a building block, and the study of its biochemical and physiological effects. Additionally, further research into its potential applications in industrial processes, such as the synthesis of organic compounds, is also needed.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8-4-5-9(7-10(8)13)14-6-2-3-11(14)12(15)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUNTYKNFADKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202738
Record name 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid

CAS RN

952958-69-9
Record name 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952958-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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